Irtemazole

Vue d'ensemble

Description

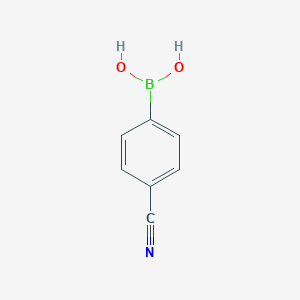

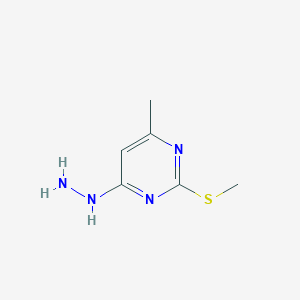

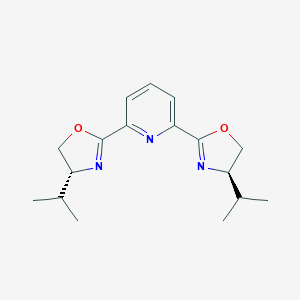

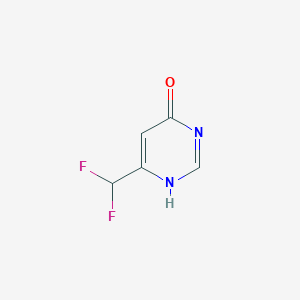

L’irtémazol est une nouvelle substance uricosurique, principalement utilisée dans le traitement de l’hyperuricémie et de la goutte. Il est connu pour sa capacité à réduire les taux d’acide urique plasmatique et à augmenter l’excrétion rénale d’acide urique . La structure chimique de l’irtémazol est 5-[(1H-imidazol-1-yl)phénylméthyl]-2-méthyl-1H-benzimidazole, avec une formule moléculaire de C18H16N4 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’irtémazol implique la réaction du 5-(chlorométhyl)-2-méthyl-1H-benzimidazole avec le 1H-imidazole dans des conditions spécifiques. La réaction a généralement lieu dans un solvant tel que le diméthylsulfoxyde (DMSO) à des températures élevées .

Méthodes de production industrielle

La production industrielle de l’irtémazol suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l’utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées pour garantir la constance et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’irtémazol subit diverses réactions chimiques, notamment :

Oxydation : L’irtémazol peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir l’irtémazol en ses formes réduites.

Substitution : L’irtémazol peut subir des réactions de substitution, en particulier au niveau du cycle imidazole.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers dérivés benzimidazoliques substitués .

Applications de la recherche scientifique

L’irtémazol a plusieurs applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Irtemazole has several scientific research applications, including:

Chemistry: Used as a model compound in studying uricosuric agents and their effects on uric acid metabolism.

Biology: Investigated for its potential effects on cellular processes and metabolic pathways.

Medicine: Explored for its therapeutic potential in treating hyperuricemia and gout.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mécanisme D'action

L’irtémazol exerce ses effets en augmentant l’excrétion rénale d’acide urique et en diminuant les taux d’acide urique plasmatique. Le composé agit sur des cibles moléculaires spécifiques et des voies impliquées dans le métabolisme de l’acide urique, ce qui conduit à son effet uricosurique . Les cibles et voies moléculaires exactes sont encore à l’étude, mais il est connu qu’il agit plus rapidement que d’autres agents uricosuriques comme la benzbromarone et le probénécide .

Comparaison Avec Des Composés Similaires

Composés similaires

Benzbromarone : Un autre agent uricosurique utilisé dans le traitement de l’hyperuricémie et de la goutte.

Probénécide : Un agent uricosurique bien connu qui augmente l’excrétion d’acide urique.

Unicité de l’irtémazol

L’irtémazol est unique en raison de son apparition rapide de l’action et de sa durée d’effet plus courte par rapport aux autres agents uricosuriques. Il commence à réduire les taux d’acide urique plasmatique dans les 15 à 25 minutes suivant l’administration et a un effet plus court que la benzbromarone ou le probénécide .

Propriétés

IUPAC Name |

6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4/c1-13-20-16-8-7-15(11-17(16)21-13)18(22-10-9-19-12-22)14-5-3-2-4-6-14/h2-12,18H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGOMTSIZLGUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869596 | |

| Record name | 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115574-30-6, 115576-85-7, 115576-86-8 | |

| Record name | Irtemazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115574306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irtemazole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115576857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irtemazole, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115576868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IRTEMAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAK27WY74I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IRTEMAZOLE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ8GV6SK6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IRTEMAZOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPE7CM7FNG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(3,4,5-trimethoxyphenyl)propan-1-ol](/img/structure/B159419.png)